6-chloro-4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7-hydroxy-2H-chromen-2-one
Description
6-Chloro-4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7-hydroxy-2H-chromen-2-one is a synthetic chromen-2-one (coumarin) derivative featuring a 1,4-dioxa-8-azaspiro[4.5]decan moiety at position 4, a chlorine substituent at position 6, and a hydroxyl group at position 5. The spirocyclic system may enhance metabolic stability and binding affinity to target proteins .
Properties
IUPAC Name |
6-chloro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5/c18-13-8-12-11(7-16(21)24-15(12)9-14(13)20)10-19-3-1-17(2-4-19)22-5-6-23-17/h7-9,20H,1-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMZDGDKGMERGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC(=O)OC4=CC(=C(C=C34)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-({1,4-dioxa-8-azaspiro[45]decan-8-yl}methyl)-7-hydroxy-2H-chromen-2-one typically involves multiple steps, starting from simpler precursor moleculesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced analytical techniques ensures consistent production of high-quality material .
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the chromenone core or other functional groups.
Substitution: Halogen atoms, such as chlorine, can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
6-chloro-4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7-hydroxy-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-chloro-4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects : The target compound’s 6-Cl and 7-OH groups introduce polarity compared to the 7,8-dimethyl analogue (), which is more lipophilic. This difference may influence solubility and target engagement .
- Positional Isomerism: The hydroxyl group at position 7 (target) vs.
- Ring Modifications : The cyclopenta-fused derivative () exhibits a larger conjugated system, which could enhance binding to aromatic-rich binding pockets .
Spirocyclic Piperazine Derivatives
Compounds like (2-((4-benzylpiperidin-1-yl)methyl)-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)(phenyl)methanone () share the spirocyclic core but incorporate benzyl or phenyl groups. These modifications are associated with σ2 receptor agonism, suggesting the target compound may also interact with neurological or oncological targets .
Computational and Crystallographic Insights
- Software Tools : Structural refinements of similar compounds (e.g., ) rely on programs like SHELXL () and ORTEP-3 (), ensuring accurate bond-length and angle determinations .
Biological Activity
The compound 6-chloro-4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7-hydroxy-2H-chromen-2-one is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Structure and Composition
The compound features a complex structure characterized by the presence of a chromenone core, a chloro substituent, and a spirocyclic moiety. Its molecular formula is C₁₈H₁₈ClN₃O₄, with a molecular weight of approximately 373.81 g/mol.
Key Specifications
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O₄ |
| Molecular Weight | 373.81 g/mol |
| CAS Number | Not available |
Recent studies have indicated that this compound interacts with various biological targets, particularly sigma receptors. Specifically, it has shown significant affinity for the sigma-1 receptor, which is implicated in numerous neurobiological processes and pathologies.
- Sigma Receptor Binding : The compound exhibits high affinity for σ1 receptors (K(i) = 5.4 ± 0.4 nM), suggesting its potential utility in treating conditions associated with these receptors, such as depression and neurodegenerative diseases .
- Selectivity : It demonstrates selectivity for σ2 receptors and the vesicular acetylcholine transporter, indicating a multifaceted mechanism of action that could be beneficial in therapeutic contexts .
Anticancer Activity
The compound has been evaluated for its anticancer properties using tumor xenograft models. It showed promising results in imaging human carcinoma and melanoma through positron emission tomography (PET), indicating its potential as a radiotracer for tumor detection .
Neuroprotective Effects
In addition to its anticancer properties, the compound’s interaction with sigma receptors suggests possible neuroprotective effects. The modulation of sigma receptors is linked to neuroprotection and the regulation of neurotransmitter systems, which could be advantageous in treating neurodegenerative disorders.
Case Studies
- Study on Tumor Imaging : In a study involving small animal PET imaging, the compound was shown to accumulate significantly in tumor tissues compared to normal tissues when administered to mouse models with human carcinoma . This highlights its potential as a diagnostic tool in oncology.
- Neuropharmacological Evaluation : Another study focused on evaluating the neuropharmacological effects of compounds related to this compound demonstrated improvements in cognitive functions and reduced anxiety-like behaviors in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
